molecular formula C18H39NO3 B15125759 (2-Hydroxyethyl)ammonium palmitate CAS No. 2210-62-0

(2-Hydroxyethyl)ammonium palmitate

Katalognummer: B15125759
CAS-Nummer: 2210-62-0
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: AXAURZWPEBQDNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxyethyl)ammonium palmitate, also known as hexadecanoic acid, compd. with 2-aminoethanol (1:1), is a compound formed by the reaction of palmitic acid with 2-aminoethanol.

Vorbereitungsmethoden

(2-Hydroxyethyl)ammonium palmitate can be synthesized through the reaction of palmitic acid with 2-aminoethanol. The reaction typically involves heating the mixture to facilitate the formation of the ionic liquid. The process can be summarized as follows:

    Synthetic Route:

Analyse Chemischer Reaktionen

(2-Hydroxyethyl)ammonium palmitate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also be performed, although specific conditions and reagents are required.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Wissenschaftliche Forschungsanwendungen

(2-Hydroxyethyl)ammonium palmitate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Hydroxyethyl)ammonium palmitate involves its interaction with various molecular targets and pathways. As an ionic liquid, it can facilitate specific reactions and processes due to its unique chemical properties. The exact molecular targets and pathways depend on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

(2-Hydroxyethyl)ammonium palmitate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

2210-62-0

Molekularformel

C18H39NO3

Molekulargewicht

317.5 g/mol

IUPAC-Name

2-aminoethanol;hexadecanoic acid

InChI

InChI=1S/C16H32O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);4H,1-3H2

InChI-Schlüssel

AXAURZWPEBQDNG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)O.C(CO)N

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.